Compound Description: This compound is a complex pyrazole derivative incorporating chlorine, fluorine, and methoxy substituents. Its reported crystal structure was determined at 173 K [, ].
Compound Description: This compound is a tetrahydrobenzo[h]quinazoline derivative containing fluorine, chlorine, and a methoxy group. The crystal structure of this compound was analyzed at 293 K [].
Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Its metabolism has been extensively studied in vitro and in vivo [, , , , ].
Compound Description: This benzamide derivative is notable for its thermodynamically stable crystalline modification, making it advantageous for stable suspension formulations [].
Compound Description: This group of compounds represents a class of 2-amino-substituted pyrimido[4,5-b]indoles possessing anti-tumor activity, particularly against myelogenous leukemia and colon cancer [].
Compound Description: This compound is a symmetrical molecule featuring two pyridine rings linked by a central benzene ring. The structure was characterized using X-ray crystallography [].
Compound Description: This compound acts as a potent and selective inverse agonist of the nuclear hormone receptor RORC2 (RORγt). It shows promise in treating autoimmune diseases due to its ability to reduce IL-17 production and skin inflammation [].
Compound Description: The crystal structure of this benzamide derivative, containing a pyridine ring and a trifluoromethyl group, has been reported [].
Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for metastatic prostate cancer treatment [].
Compound Description: This molecule is a potent and highly selective muscarinic acetylcholine receptor M3 (mAChR3) inhibitor, showing promise as a prototype for COPD and asthma treatment [].
Compound Description: THPO-4 is another potent and highly selective mAChR3 inhibitor, identified as a potential lead for developing new drugs for COPD and asthma treatment [].
Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, exhibiting activity against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. It shows promise as a potential therapeutic agent for chronic myeloid leukemia [].
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide
Compound Description: These compounds serve as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of potential antituberculosis agents [].
Compound Description: RAF709 is a selective B/C RAF inhibitor, developed as a potential treatment for RAS mutant cancers. Its development focused on optimizing drug-like properties, including solubility and cellular potency [].
Compound Description: APD791 is a potent and selective 5-HT2A receptor inverse agonist with potential for treating arterial thrombosis. Its development involved optimizing selectivity, solubility, antiplatelet activity, and pharmacokinetic properties [, ].
Compound Description: This compound is a potent and orally active leukotriene receptor antagonist. Its development focused on introducing fluorinated amide substituents to enhance its activity [].
Compound Description: YM-09151-2 is a potent neuroleptic agent exhibiting significantly higher potency than haloperidol and metoclopramide [, ]. It also demonstrates a favorable ratio of antistereotypic activity to cataleptogenicity compared to the reference drugs.
Compound Description: This compound exhibits potent antimalarial activity, both suppressive and prophylactic []. Its exceptional activity has driven research into developing analogues with improved efficacy and reduced toxicity.
Compound Description: HL1 is a β-diketone ligand, and its copper(II) complex (3) has shown promising antibacterial activity against S. aureus, comparable to streptomycin []. The complex also exhibits moderate cytotoxicity against cancer cell lines.
Compound Description: This compound exists as hydrates and different crystalline forms, with the present invention focusing on a specific crystalline form and its preparation [, ]. The compound and its hydrates are utilized in plant protection formulations.
Compound Description: This compound consists of a pyridine ring linked to a phenylprop-2-enoic acid unit via an ether bridge. Its crystal structure has been characterized, revealing intermolecular interactions such as hydrogen bonds and π-π stacking [].
N-(6,8-Disubstituted coumarin-3-yl)benzamides
Compound Description: These benzamide derivatives incorporate a coumarin moiety and have been investigated for their cytotoxic activity against the HepG2 cell line. One specific compound, 3-N-(benzoyl) aminocoumarin-6-ylmethyl acetate (8a), exhibited significant cytotoxicity and induced cell cycle arrest at the G1/S phase, promoting apoptosis [].
3-Trifluoromethyl benzamide derivatives
Compound Description: These derivatives have shown significant inhibitory activity against the entry of H5N1 influenza viruses into target cells [].
Compound Description: This compound is a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. It is used for controlling undesirable plants in transgenic crop areas, specifically corn and soybean, that are tolerant to HPPD inhibitors [].
Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist, acting as an HIV-1 entry inhibitor. It is currently undergoing clinical trials [].
Compound Description: IMB-0523 exhibits potent anti-HBV activity against both wild-type and drug-resistant HBV strains []. Its mechanism of action involves increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication.
Compound Description: The compound exists in various hydrate and polymorphic forms [, ]. It exhibits therapeutic potential for treating autoimmune diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.